molecular formula C27H29N5O2S B2735802 (3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1239866-62-6

(3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No. B2735802
CAS RN: 1239866-62-6
M. Wt: 487.62
InChI Key: FULWJXRFDKKVKT-UHFFFAOYSA-N
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Description

(3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C27H29N5O2S and its molecular weight is 487.62. The purity is usually 95%.
BenchChem offers high-quality (3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the 3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl moiety, which is synthesized via a multistep process involving the reaction of various starting materials. The second intermediate is the (4-(4-methoxyphenyl)piperazin-1-yl)methanone moiety, which is synthesized separately and then coupled with the first intermediate to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "methylthiazole-5-carboxylic acid", "hydrazine hydrate", "4-methyl-2-nitroaniline", "4-methoxyphenylpiperazine", "ethyl chloroformate", "sodium hydroxide", "acetic acid", "sodium acetate", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-ethyl-2-nitroaniline by the reaction of 4-ethylbenzaldehyde with hydrazine hydrate and nitroethane in ethanol.", "Step 2: Reduction of 4-ethyl-2-nitroaniline to 4-ethyl-2-aminoaniline using palladium on carbon and hydrogen gas.", "Step 3: Synthesis of 3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl moiety by the reaction of 4-ethyl-2-aminoaniline with methylthiazole-5-carboxylic acid, ethyl chloroformate, and triethylamine in dichloromethane.", "Step 4: Synthesis of (4-(4-methoxyphenyl)piperazin-1-yl)methanone moiety by the reaction of 4-methoxyphenylpiperazine with acetic anhydride and sodium acetate in acetic acid.", "Step 5: Coupling of the two intermediates to form the final product, (3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone, using N,N-dimethylformamide, triethylamine, and water in dichloromethane." ] }

CAS RN

1239866-62-6

Molecular Formula

C27H29N5O2S

Molecular Weight

487.62

IUPAC Name

[5-[2-(4-ethylphenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C27H29N5O2S/c1-4-19-5-7-20(8-6-19)26-28-18(2)25(35-26)23-17-24(30-29-23)27(33)32-15-13-31(14-16-32)21-9-11-22(34-3)12-10-21/h5-12,17H,4,13-16H2,1-3H3,(H,29,30)

InChI Key

FULWJXRFDKKVKT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C

solubility

not available

Origin of Product

United States

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